molecular formula C27H32N6O2 B2660581 7-(2,5-dimethylbenzyl)-3-methyl-8-(4-(4-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 886908-93-6

7-(2,5-dimethylbenzyl)-3-methyl-8-(4-(4-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2660581
M. Wt: 472.593
InChI Key: XXJCKHYWGTYHLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2,5-dimethylbenzyl)-3-methyl-8-(4-(4-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C27H32N6O2 and its molecular weight is 472.593. The purity is usually 95%.
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Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '7-(2,5-dimethylbenzyl)-3-methyl-8-(4-(4-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 7-(2,5-dimethylbenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, which is synthesized from 2,5-dimethylbenzylamine and 3-methyluracil. The second intermediate is 8-(4-(4-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, which is synthesized from 4-(4-methylbenzyl)piperazine and 3-methyluracil. These two intermediates are then coupled using standard peptide coupling chemistry to form the final product.

Starting Materials
2,5-dimethylbenzylamine, 3-methyluracil, 4-(4-methylbenzyl)piperazine, coupling reagents (e.g. HOBt, DIC, DMAP), solvents (e.g. DMF, DCM, EtOAc)

Reaction
Synthesis of 7-(2,5-dimethylbenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione:, - Dissolve 2,5-dimethylbenzylamine (1.2 equiv) and 3-methyluracil (1 equiv) in DMF., - Add coupling reagents (e.g. HOBt, DIC, DMAP) and stir at room temperature for 12-24 hours., - Purify the crude product by column chromatography to obtain 7-(2,5-dimethylbenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione., Synthesis of 8-(4-(4-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione:, - Dissolve 4-(4-methylbenzyl)piperazine (1.2 equiv) and 3-methyluracil (1 equiv) in DMF., - Add coupling reagents (e.g. HOBt, DIC, DMAP) and stir at room temperature for 12-24 hours., - Purify the crude product by column chromatography to obtain 8-(4-(4-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione., Coupling of intermediates:, - Dissolve 7-(2,5-dimethylbenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione and 8-(4-(4-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione in DMF., - Add coupling reagents (e.g. HOBt, DIC, DMAP) and stir at room temperature for 12-24 hours., - Purify the crude product by column chromatography to obtain the final product, 7-(2,5-dimethylbenzyl)-3-methyl-8-(4-(4-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione.

properties

IUPAC Name

7-[(2,5-dimethylphenyl)methyl]-3-methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6O2/c1-18-6-9-21(10-7-18)16-31-11-13-32(14-12-31)26-28-24-23(25(34)29-27(35)30(24)4)33(26)17-22-15-19(2)5-8-20(22)3/h5-10,15H,11-14,16-17H2,1-4H3,(H,29,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJCKHYWGTYHLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C3=NC4=C(N3CC5=C(C=CC(=C5)C)C)C(=O)NC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2,5-dimethylbenzyl)-3-methyl-8-(4-(4-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

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